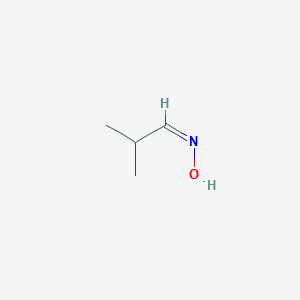

Isobutyraldehyde oxime

描述

Significance of the Oxime Functional Group in Organic Synthesis

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern organic synthesis. numberanalytics.com Discovered in the 19th century, oximes are prized for their ability to be transformed into a variety of other functional groups, including amines, nitriles, and amides. numberanalytics.comtestbook.com This versatility stems from the reactivity of the C=N double bond and the hydroxyl group. numberanalytics.com

Oximes are crucial intermediates in the synthesis of numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com They are also used in the purification and characterization of carbonyl compounds, as they are often crystalline solids with distinct melting points. testbook.comijprajournal.com The ability of the oxime group to participate in reactions such as the Beckmann rearrangement, which converts oximes into amides, further underscores its importance in constructing complex molecular architectures. testbook.comsmolecule.com

Importance of Isobutyraldehyde (B47883) Oxime as a Versatile Intermediate

Isobutyraldehyde oxime, with the chemical formula C₄H₉NO, serves as a key building block in a multitude of synthetic pathways. smolecule.comsolubilityofthings.com Its utility lies in the reactive nature of its oxime group, which can be readily modified to introduce different functionalities into a molecule. smolecule.com This makes it an important precursor in the production of various fine chemicals, pharmaceuticals, and agrochemicals. solubilityofthings.com

The applications of this compound extend to its use as a precursor for the synthesis of other valuable compounds. For instance, it can be dehydrated to form isobutyronitrile (B166230), a useful solvent and chemical intermediate. solubilityofthings.com Furthermore, this compound and its derivatives are subjects of ongoing research, with potential applications in materials science and as ligands in coordination chemistry. smolecule.comrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| IUPAC Name | 2-methylpropanal oxime |

| CAS Number | 151-00-8 |

Structure

3D Structure

属性

CAS 编号 |

151-00-8 |

|---|---|

分子式 |

C4H9NO |

分子量 |

87.12 g/mol |

IUPAC 名称 |

(NZ)-N-(2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |

InChI 键 |

SYJPAKDNFZLSMV-HYXAFXHYSA-N |

SMILES |

CC(C)C=NO |

手性 SMILES |

CC(C)/C=N\O |

规范 SMILES |

CC(C)C=NO |

其他CAS编号 |

151-00-8 |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Synthetic Methodologies for Isobutyraldehyde Oxime and Its Derivatives

Direct Oximation of Isobutyraldehyde (B47883)

The most common method for synthesizing isobutyraldehyde oxime is through the direct oximation of isobutyraldehyde. smolecule.com This process involves the reaction of isobutyraldehyde with hydroxylamine (B1172632) or its salts.

Conventional Synthesis Procedures

Conventional synthesis of this compound typically involves the condensation reaction between isobutyraldehyde and a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. smolecule.com The base, often sodium carbonate or triethylamine, serves to liberate free hydroxylamine in situ. smolecule.com The reaction is commonly carried out in a solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. smolecule.com

These conventional methods can achieve yields ranging from 70% to 85% with reaction times varying from 1 to 48 hours. smolecule.com Alternative energy sources like microwave irradiation (300 W, 100°C) have been shown to drastically reduce reaction times to as little as 4 minutes for complete conversion, compared to 6 hours with conventional heating. smolecule.com Similarly, the use of ultrasound (40 kHz, 50°C) can lead to a 95% yield in just 30 minutes by improving mass transfer. smolecule.com

Catalytic Approaches to Oximation

Catalytic methods offer an alternative to conventional synthesis, aiming to improve efficiency and reduce waste. Various catalysts have been explored for the oximation of aldehydes. For instance, the synthesis of isobutyraldehyde has been achieved from methanol and ethanol in a single step using a V/TiO₂ catalyst. rsc.org While not a direct oximation, this indicates the use of catalysts in related aldehyde synthesis.

More broadly, the selective oxidation of aldehydes to carboxylic acids has been studied with oxide catalysts, providing insights into aldehyde reactivity. researchgate.net The use of deep eutectic solvent-based surfactants, such as FeCl₃/BHDC, has been reported for the selective and rapid oxidation of alcohols to aldehydes. frontiersin.org Furthermore, meta- and para-phenylenediamines have been shown to catalyze oxime ligation reactions at significantly faster rates than the commonly used aniline (B41778) catalyst. nih.gov These advancements in catalysis for aldehyde reactions and oxime formation suggest potential for developing more efficient catalytic systems for isobutyraldehyde oximation.

Synthesis from Alpha-Halo-Aldehyde Precursors

An alternative synthetic route to oxime derivatives involves the use of α-halo-aldehyde precursors. This method is particularly relevant for the synthesis of α-hydroxy-oximes.

Simultaneous Oximation and Hydroxyl Substitution

It has been discovered that the oximation of α-halo-aldehydes, such as α-chloro-isobutyraldehyde, can result in the simultaneous substitution of the halogen with a hydroxyl group. google.com This one-step reaction is significant because the corresponding α-hydroxy-aldehyde is often unstable and prone to forming oligomers that are resistant to subsequent oximation. google.com The reaction is typically carried out in an aqueous medium with a hydroxylamine-generating reagent at a pH between 2 and 9. google.com The conditions are similar to those of conventional oximation reactions. google.com For example, reacting α-chloro-isobutyraldehyde with an excess of hydroxylamine chloride and sodium hydroxide (B78521) can produce 2-hydroxy-2-methyl-propanal oxime (α-hydroxythis compound) with a 71% yield. google.com This method is also applicable to other α-halo-aldehydes, including those with primary or secondary halogens. google.com

Mechanistic Insights into Halo-Aldehyde Conversion

The conversion of α-halo-aldehydes to α-hydroxy-oximes involves a surprising simultaneous oximation and hydroxyl substitution. google.com The mechanism for acid-catalyzed α-halogenation of aldehydes begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form an enol intermediate. libretexts.org This enol then attacks the halogen. libretexts.org However, in the case of the reaction with hydroxylamine, the nucleophilic addition of hydroxylamine to the carbonyl group is followed by dehydration to form the oxime. smolecule.com

The presence of a halogen on the α-carbon introduces an interesting dynamic. The inductive electron-withdrawing effect of the halogen makes the adjacent α-hydrogens more acidic, which can facilitate enolate formation under basic conditions. pressbooks.pub In the simultaneous reaction to form α-hydroxy-oximes, the hydroxylamine or hydroxide ions in the aqueous medium act as nucleophiles, not only attacking the carbonyl carbon but also displacing the α-halogen. The instability of the intermediate α-hydroxy-aldehyde, which readily forms dimers, makes this simultaneous one-pot reaction a particularly advantageous synthetic strategy. google.com

O-Alkylation and O-Substitution of this compound

This compound can be further functionalized through reactions at the oxygen atom of the oxime group, leading to the formation of O-alkyl and O-substituted derivatives. smolecule.com These derivatives are valuable intermediates in organic synthesis. smolecule.comgoogleapis.com

The O-alkylation of oximes is often achieved by reacting the oxime with an alkylating agent, such as an organohalide, in the presence of a base. googleapis.comgoogle.com A common method involves using an alkali metal hydroxide with an excess of the oxime reactant to form the oxime salt, followed by the removal of water and reaction with the organohalide under substantially anhydrous conditions. google.com Reaction temperatures for this process typically range from 0°C to 150°C. googleapis.com

A variety of alkylating and substituting agents can be used, leading to a diverse range of products. For instance, O-alkylation can be performed with alcohols in the presence of a heteropolyacid catalyst. rsc.org

Classical O-Alkylation Processes

The traditional and most established method for synthesizing O-alkyl oximes, including derivatives of this compound, is through O-alkylation. This process involves the reaction of an oxime with an organohalide in the presence of a strong base. googleapis.comgoogle.comacs.org

The fundamental reaction mechanism consists of deprotonating the hydroxyl group of the oxime with a base to form an oximate salt. This salt then acts as a nucleophile, attacking the electrophilic carbon of an organohalide (like an alkyl halide) to form the O-substituted oxime ether. google.comacs.org

Commonly employed bases include alkali metal alkoxides, such as sodium methoxide. googleapis.comgoogle.comgoogle.comgoogleapis.com A historically significant example of this method is the O-methylation of acetone (B3395972) oxime using methyl iodide and sodium methoxide, a reaction reported by Dunstan and Goulding in 1901. googleapis.comgoogle.comgoogle.comgoogleapis.com Other strong bases like sodium metal, sodium hydride, and alkali metal hydroxides (e.g., powdered sodium hydroxide) are also utilized. googleapis.comgoogle.com The choice of organohalide is typically reactive alkyl bromides or iodides to ensure efficient substitution. google.com In some variations, the reaction is performed in an aprotic dipolar solvent. google.com

Table 1: Summary of Classical O-Alkylation Methods for Oximes This table is interactive. You can sort and filter the data.

| Base | Alkylating Agent | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| Alkali Metal Alkoxide (e.g., Sodium Methoxide) | Organohalide (e.g., Methyl Iodide, Methyl Bromide) | Not specified, often the corresponding alcohol | The most traditional method. | googleapis.com, google.com, google.com, googleapis.com |

| Alkali Metal Hydroxide (e.g., NaOH) | Organohalide | Aprotic Dipolar Solvent | Can be performed in the presence of water. | googleapis.com, google.com |

Novel Processes for O-Substituted Oxime Compound Synthesis

Recent advancements have led to the development of new synthetic routes for O-substituted oximes that offer improvements in yield, substrate scope, and economic viability.

One innovative process involves creating substantially anhydrous conditions to enhance reactivity. google.com This is achieved by first reacting the oxime with an alkali-metal hydroxide in a solvent that forms an azeotrope with water. The water generated is then removed by azeotropic distillation. google.comgoogleapis.com The resulting anhydrous oxime salt mixture is then treated with an organohalide. A significant advantage of this method is its ability to effectively use less reactive and more economical organochlorides as alkylating agents. google.comgoogleapis.com

Another modern approach utilizes transition metal catalysis. thieme-connect.com Specifically, palladium or iridium-catalyzed allylic substitution reactions have been developed where the oxygen atom of the oxime serves as a nucleophile. thieme-connect.com When reacting with an allylic carbonate, the choice of metal catalyst influences the regioselectivity of the product:

Palladium catalysts (e.g., Pd(PPh₃)₄) typically yield the linear O-allylated oxime ether as the major product. thieme-connect.com

Iridium catalysts (e.g., [IrCl(cod)]₂) can favor the formation of branched oxime ethers, particularly when a base like diethylzinc (B1219324) (Et₂Zn) is used. thieme-connect.com

Furthermore, direct base-mediated O-alkylation and O-acylation provide a straightforward route to derivatives. For instance, tryptanthrin (B1681603) oxime can be readily converted to its O-alkyl and O-acyl derivatives through base-mediated reactions. nih.govfrontiersin.org

Table 2: Comparison of Novel Synthesis Processes for O-Substituted Oximes This table is interactive. You can sort and filter the data.

| Process | Key Reagents | Conditions | Primary Advantage | Reference |

|---|---|---|---|---|

| Anhydrous Azeotropic Method | Oxime, Alkali Metal Hydroxide, Organohalide | Azeotropic water removal before alkylation | Allows use of less expensive organochlorides. | google.com, googleapis.com |

| Palladium-Catalyzed Allylic Substitution | Oxime, Allylic Carbonate, Pd(PPh₃)₄ | THF, 20°C | Forms linear O-allylated oxime ethers. | thieme-connect.com |

| Iridium-Catalyzed Allylic Substitution | Oxime, Allylic Carbonate, [IrCl(cod)]₂, Et₂Zn | THF | Selectively forms branched O-allylated oxime ethers. | thieme-connect.com |

Preparation of Chiral Oxime Ethers from Chiral Alkoxyamines

The asymmetric synthesis of chiral amines and related compounds can be achieved through the use of chiral oxime ethers. These are often prepared from readily available chiral precursors.

A prominent method involves the use of chiral alkoxyamines derived from natural chiral auxiliaries such as ephedrine (B3423809) and norephedrine. cdnsciencepub.comcdnsciencepub.com These chiral alkoxyamines are reacted with an aldehyde, such as isobutyraldehyde, to produce the corresponding chiral oxime ethers. cdnsciencepub.comcdnsciencepub.com

These chiral oxime ethers serve as valuable intermediates. They undergo 1,2-nucleophilic addition reactions with organolithium reagents (e.g., n-butyllithium, phenyllithium) to afford chiral alkoxyamines. cdnsciencepub.comcdnsciencepub.com These reactions have been shown to produce a diastereomeric excess of 64-88%. cdnsciencepub.com A key observation from these studies is that the diastereoselectivity of the addition reaction often directly mirrors the E:Z geometric isomer ratio of the starting chiral oxime ether, suggesting a highly stereospecific process. cdnsciencepub.comcdnsciencepub.com The resulting alkoxyamines can be subsequently reduced with reagents like lithium aluminium hydride (LiAlH₄) to yield the final chiral amines. cdnsciencepub.com

A different strategy for enantioselective synthesis involves the catalytic desymmetrization of prochiral ketones. For example, 4-substituted cyclohexanones can be reacted with O-arylhydroxylamines using a chiral BINOL-derived strontium phosphate (B84403) catalyst to produce axially chiral cyclohexylidene oximes with good yields and enantioselectivities. sci-hub.se

Table 3: Research Findings on Chiral Oxime Ether Synthesis This table is interactive. You can sort and filter the data.

| Chiral Source/Method | Reactants | Product | Key Finding | Reference |

|---|---|---|---|---|

| Ephedrine/Norephedrine-derived alkoxyamines | Chiral alkoxyamine, Isobutyraldehyde | Chiral this compound ether | Provides a direct route to chiral oxime ethers. | cdnsciencepub.com, cdnsciencepub.com |

| Chiral this compound Ether | Oxime ether, Organolithium reagent (n-BuLi, PhLi) | Chiral alkoxyamine | Diastereomeric excess of 64-88%; selectivity mirrors starting E:Z ratio. | cdnsciencepub.com, cdnsciencepub.com |

Biosynthetic Production of this compound Analogs

This compound and its analogs are not only products of chemical synthesis but are also found in nature, produced through various biosynthetic pathways in microorganisms.

Certain bacteria are known to produce O-methylated derivatives of aldoximes. For example, species of Alcaligenes and Pseudomonas can synthesize isobutyraldehyde O-methyloxime. researchgate.net The final step in this biological pathway is catalyzed by the enzyme aldoxime O-methyltransferase. researchgate.net

The oxime functional group is also a structural motif in more complex fungal metabolites. Caerulomycin A, an antibiotic originally isolated from Streptomyces caeruleus, contains an oxime group. Its formation is catalyzed by a flavin-dependent two-component monooxygenase, demonstrating another enzymatic strategy for creating the C=N-OH functionality. researchgate.net

In the biosynthesis of the antibiotic valanimycin, this compound is a potential, albeit transient, intermediate. pnas.org The proposed pathway involves the enzymatic conversion of isobutylhydroxylamine (B1240686) into a C-nitroso compound. pnas.org While this C-nitroso species could tautomerize to form this compound, it is hypothesized that it may be channeled directly into the next reaction step—condensation with the amino group of serine—within the enzyme's active site before the tautomerization can occur in solution. pnas.org

Table 4: Examples of Biosynthetic Pathways for Oxime Analogs This table is interactive. You can sort and filter the data.

| Organism/System | Product/Analog | Enzyme/Process | Significance | Reference |

|---|---|---|---|---|

| Alcaligenes and Pseudomonas species | Isobutyraldehyde O-methyloxime | Aldoxime O-methyltransferase | Direct bacterial synthesis of an O-alkylated aldoxime. | researchgate.net |

| Streptomyces caeruleus | Caerulomycin A (contains oxime group) | Flavin-dependent monooxygenase | Example of oxime group formation in complex fungal natural products. | researchgate.net |

Reactivity and Mechanistic Investigations of Isobutyraldehyde Oxime

Nucleophilic Addition Reactions

The C=N bond in isobutyraldehyde (B47883) oxime and its derivatives is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the synthesis of chiral amines and other valuable organic molecules.

Research has demonstrated that oxime ethers derived from isobutyraldehyde readily undergo 1,2-nucleophilic addition reactions with organolithium reagents, such as n-butyllithium (n-BuLi) and phenyllithium (B1222949) (PhLi). cdnsciencepub.comcdnsciencepub.com These reactions typically afford chiral alkoxyamines. cdnsciencepub.comcdnsciencepub.com The addition of organolithium reagents to these unactivated oxime ethers has been successfully achieved, in some cases with the aid of boron trifluoride etherate (BF₃·OEt₂). cdnsciencepub.com The subsequent reduction of the resulting alkoxyamines, for instance with lithium aluminum hydride (LiAlH₄), yields the corresponding chiral amines. cdnsciencepub.comcdnsciencepub.com

For example, the reaction of an oxime ether of isobutyraldehyde with n-BuLi in the absence of BF₃·OEt₂ can produce the corresponding addition product, alongside byproducts from N-O bond cleavage. cdnsciencepub.com

A significant aspect of the nucleophilic addition to isobutyraldehyde oxime ethers is the diastereoselectivity of the reaction, which has been shown to be directly influenced by the E:Z isomer ratio of the starting oxime ether. cdnsciencepub.comcdnsciencepub.com The reaction is highly stereospecific, with the diastereomeric excess of the resulting alkoxyamines closely mirroring the initial geometric isomer ratio of the oxime ether. cdnsciencepub.comcdnsciencepub.com

Experimental evidence confirms this relationship. For instance, the reaction of an this compound ether with a specific E:Z ratio with n-butyllithium resulted in a mixture of two diastereomers. When the E:Z ratio of the starting oxime ether was reversed, the ratio of the resulting diastereomers was also exactly reversed. cdnsciencepub.com This indicates that the geometry of the C=N double bond in the E and Z isomers dictates the facial selectivity of the nucleophilic attack.

Table 1: Correlation between E:Z Ratio of this compound Ether and Diastereomeric Ratio of Addition Product

| Starting Oxime Ether E:Z Ratio | Diastereomeric Ratio of Product |

| 63:37 | 60:40 |

| 38:62 | 40:60 |

Data sourced from Dieter & Datar (1993) cdnsciencepub.com

Dehydration Reactions

The oxime group can be dehydrated to form a nitrile, a transformation that is synthetically useful for the preparation of this important class of organic compounds.

The dehydration of this compound leads to the formation of isobutyronitrile (B166230). oregonstate.eduscispace.com This conversion is a known reaction pathway and has been observed in various contexts, including photochemical transformations and microbial catabolism. oregonstate.eduresearchgate.net For instance, the irradiation of this compound can yield isobutyronitrile as one of the products. oregonstate.edu The process is analogous to the postulated dehydration of isobutyraldoxime to isobutyronitrile during the biosynthesis of certain natural products. scispace.com

Oxidative Transformations

The oxime functionality can be reverted to a carbonyl group through oxidative processes, a reaction known as deoximation. This transformation is valuable for the deprotection of carbonyl compounds.

This compound can be efficiently converted back to isobutyraldehyde through oxidative deoximation. asianpubs.orgscielo.br Various reagents and conditions have been developed for this purpose, often employing microwave irradiation to facilitate the reaction. asianpubs.orgscielo.br For example, N-bromo-(4-methylphenyl)sulfonimide and N-bromophthalimide (NBPI) in acetone (B3395972) and water under microwave irradiation have been shown to be effective reagents for the oxidative cleavage of this compound, yielding isobutyraldehyde in high yields. asianpubs.orgscielo.br

A key advantage of these methods is their selectivity. The deoximation can proceed without over-oxidation of the resulting aldehyde to a carboxylic acid. asianpubs.org Furthermore, these procedures can be chemoselective, allowing for the deoximation of oximes in the presence of other functional groups like alcohols and double bonds. asianpubs.orgscielo.br

Table 2: Oxidative Deoximation of this compound

| Reagent | Solvent | Conditions | Product | Yield (%) |

| N-Bromo-(4-methylphenyl)sulfonimide | CH₂Cl₂/H₂O | Microwave | Isobutyraldehyde | 90 |

| N-Bromophthalimide (NBPI) | Acetone/H₂O | Microwave | Isobutyraldehyde | 92 |

Data sourced from Khazaei et al. (2005) asianpubs.org and Khazaei & Manesh (2004) scielo.br

Oxidative Cyclization Pathways

Oxidative cyclization reactions of oximes, including those of aliphatic aldoximes like this compound, represent a powerful strategy for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. lucp.netarkat-usa.orgbohrium.comacs.org These transformations often proceed through reactive intermediates such as iminoxyl radicals or nitrile oxides, which can then undergo intramolecular cyclization.

The oxidation of aldoximes with hypervalent iodine(III) reagents can generate nitrile oxides. lucp.netarkat-usa.orgbohrium.com In the absence of an external trapping agent, these nitrile oxides can dimerize or, if an appropriate intramolecular trap is present, undergo intramolecular 1,3-dipolar cycloaddition to form fused heterocyclic systems. For an aliphatic oxime like this compound, if tethered to an alkene or alkyne, this pathway could lead to the formation of isoxazolines or isoxazoles, respectively. bohrium.com

Another important pathway involves the formation of iminoxyl radicals. These can be generated through the oxidation of the oxime with various reagents. The resulting iminoxyl radical can then undergo intramolecular cyclization, typically a 5-exo-trig cyclization, by attacking a suitably positioned double bond within the molecule. This leads to the formation of a five-membered ring, which can be further transformed into stable heterocyclic products. For example, the manganese-catalyzed aerobic oxidative cyclization of β,γ-unsaturated oximes yields isoxazolines, and this has been shown to be effective for aliphatic oximes. nih.gov

Furthermore, the choice of oxidant and reaction conditions can influence the cyclization pathway. For instance, in some cases, a 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond to the iminoxyl radical can occur, generating a carbon-centered radical that can then cyclize. This has been observed in DDQ-mediated oxidative cyclizations. nih.gov

| Oxime Type | Reagent/Catalyst | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Aldoximes | Hypervalent Iodine(III) Reagents | Nitrile Oxide | Isoxazolines, Isoxazoles | lucp.netarkat-usa.orgbohrium.com |

| β,γ-Unsaturated Aliphatic Oximes | Manganese Catalyst / O₂ | Iminoxyl Radical | Isoxazolines | nih.gov |

| Amidoximes | DDQ | Iminoxyl Radical/Carbon-centered Radical | 1,2,4-Oxadiazoles | nih.gov |

Reductive Transformations

The reduction of this compound and related oximes is a fundamental transformation that provides access to valuable primary amines and hydroxylamines. These products are important building blocks in organic synthesis, particularly for the preparation of chiral compounds that are of interest in the pharmaceutical and agrochemical industries.

Asymmetric Reduction of Oximes to Chiral Amines and Hydroxylamines

The asymmetric reduction of prochiral oximes is a highly attractive method for the synthesis of enantiomerically enriched amines and hydroxylamines. uc.pt This can be achieved using chiral catalysts in combination with a reducing agent. A significant challenge in the reduction of oximes to chiral hydroxylamines is preventing the cleavage of the labile N-O bond, which would lead to the corresponding amine. uc.pt

Recent advances have seen the development of sophisticated catalyst systems for these transformations. For example, iridium complexes bearing chiral ligands have been successfully employed for the acid-mediated asymmetric hydrogenation of oximes to chiral hydroxylamines with good yields and high enantioselectivities. uc.pt The reaction proceeds through protonation of the oxime nitrogen, followed by hydrogenation. uc.pt

Borane-mediated reductions using chiral oxazaborolidine catalysts also provide a pathway to chiral hydroxylamines and amines from oximes. For instance, the reduction of O-benzyl ketoximes with a borane-tetrahydrofuran (B86392) complex in the presence of a chiral catalyst can produce chiral primary amines with excellent enantiomeric excess. uc.pt While specific data for this compound is limited, the principles established with other aliphatic oximes are applicable. Chiral oxime ethers derived from isobutyraldehyde have been shown to undergo nucleophilic addition followed by reduction to yield chiral amines. cdnsciencepub.com

| Oxime Type | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (E)-Oximes | Iridium Complex 39/MsOH | Chiral Hydroxylamines | 60-98% | 66-95% | uc.pt |

| O-Benzyl Ketoximes | BH₃•THF/Chiral Catalyst 2 | Chiral Primary Amines | 70-90% | 83-99% | uc.pt |

| This compound Ether | n-BuLi then LiAlH₄ | Chiral Amine | - | 64-88% (de) | cdnsciencepub.com |

Metal-Catalyzed Hydrogenation and Hydrogenolysis of Oximes

Metal-catalyzed hydrogenation is a widely used method for the reduction of oximes to primary amines. uc.ptiitm.ac.in Various transition metals, including palladium, platinum, rhodium, and nickel, have been shown to be effective catalysts for this transformation. uc.ptiitm.ac.in The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, and reaction conditions can influence the selectivity and yield of the desired amine.

Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently employed for the hydrogenation of oximes. uc.pt These reactions often proceed to the primary amine through the hydrogenolysis of the N-O bond of the initially formed hydroxylamine (B1172632) intermediate. Rhodium-catalyzed hydrogenations have also been explored, particularly for the enantioselective hydrogenolysis of oxime derivatives. uc.pt For example, the reduction of cyclic indanone oximes has been studied using rhodium catalysts, although the enantioselectivity can be sensitive to the nature of the oxime substituent. uc.pt

More recently, nickel-catalyzed asymmetric hydrogenation of oximes has emerged as a promising method for the synthesis of chiral hydroxylamines, addressing the challenge of N-O bond cleavage. These reactions can proceed with high yields and excellent enantioselectivity under relatively mild conditions.

The reduction of this compound using catalytic hydrogenation over platinum metals has been reported to yield diisobutylhydroxylamine, indicating that under certain conditions, the hydroxylamine can be the major product, which may further react to form a secondary hydroxylamine.

| Oxime Substrate | Catalyst System | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| (E)-2,3-dihydro-1H-inden-1-one oxime | [Rh(cod)OH]₂/L3 | Amine | 21% | 32% ee | uc.pt |

| (E)-2,3-dihydro-1H-inden-1-one O-acetyl oxime | [Rh(cod)OH]₂/L3 | Amine | 65% | Racemic | uc.pt |

| Various Oximes | Nickel Complex | Chiral Hydroxylamines | up to 99% | up to 99% ee | |

| This compound | Platinum Oxide | Diisobutylhydroxylamine | - | - |

Radical Chemistry of Oximes

Oxime radicals, also known as iminoxyl radicals, are a class of N-oxyl radicals characterized by an N–O• fragment connected to an organic moiety via a double bond. pnas.orgresearchgate.net Although known since 1964, their significant potential in organic synthesis has only been extensively explored in the last decade. pnas.orgresearchgate.net

Generation and Properties of Oxime Radicals

Oxime radicals are typically generated from their corresponding oxime precursors. smolecule.com A common laboratory method involves the photolysis of a solution containing the oxime and di-tert-butyl peroxide, which generates the radicals directly within an EPR spectrometer cavity for study. beilstein-journals.orgnih.gov The N–O bonds in oxime derivatives like esters and ethers are comparatively weak, facilitating homolytic scission through photochemical or thermal means to yield an N-centered radical and an O-centered radical. smolecule.com

Structurally, oxime radicals exhibit an increased C=N–O angle and a shortened N–O bond compared to the parent oxime, as determined by quantum chemical calculations. beilstein-journals.org A critical property influencing their reactivity is the O–H bond dissociation enthalpy (BDE) of the parent oxime, which affects both the ease of radical generation and the radical's oxidative properties. beilstein-journals.org Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, oxime radicals can react as either O- or N-radicals. pnas.orgbeilstein-journals.org This dual reactivity allows them to form either C–O or C–N bonds in their reactions. pnas.orgbeilstein-journals.org However, many oxime radicals are not highly stable, which can present challenges in their application. pnas.orgbeilstein-journals.org

The table below summarizes key properties of oxime radicals.

| Property | Description | Source |

| Structure | The N–O• fragment is attached to the carbon framework via a C=N double bond. They have an increased C=N–O angle and a shorter N–O bond than parent oximes. | pnas.orgresearchgate.netbeilstein-journals.org |

| Generation | Can be generated from oximes, oxime esters, and oxime ethers via thermal or photochemical methods, often involving initiators like di-tert-butyl peroxide. | smolecule.combeilstein-journals.orgnih.gov |

| Reactivity | Can act as O- or N-centered radicals due to electron delocalization, leading to the formation of C-O or C-N bonds. | pnas.orgbeilstein-journals.org |

| Stability | Generally have low stability, which can complicate their synthetic use. Dimerization in solution is a common decomposition pathway. | pnas.orgbeilstein-journals.orgnih.gov |

Intramolecular Reactions Involving Oxime Radicals

Intramolecular reactions of oxime radicals are a significant area of their application in organic synthesis. pnas.orgresearchgate.net These reactions primarily fall into two main categories:

Cyclization via Hydrogen Atom Abstraction: This pathway involves an initial intramolecular hydrogen atom abstraction by the oxime radical, followed by cyclization. pnas.orgbeilstein-journals.org For instance, an iminoxyl radical can undergo a 1,5-hydrogen atom transfer (1,5-HAT) to form a C-centered radical, which then cyclizes. beilstein-journals.org

Cyclization via Addition to a C=C Double Bond: In this type of reaction, the oxime radical adds to a carbon-carbon double bond within the same molecule. pnas.orgbeilstein-journals.org

These intramolecular cyclizations typically result in the formation of five-membered heterocyclic rings, such as isoxazolines (through C–O bond formation) or cyclic nitrones (through C–N bond formation). pnas.orgbeilstein-journals.org The formation of isoxazolines is a common outcome. pnas.org For example, the oxidation of certain oximes can lead to an iminoxyl radical that cyclizes to form isoxazolines. beilstein-journals.org A free-radical mechanism involving the cyclization of an iminoxyl radical has been confirmed in some of these transformations. beilstein-journals.orgnih.gov

Photochemical Stability and Reactivity of this compound Analogs

The photochemical behavior of oximes, including aliphatic variants like this compound, encompasses a range of reactions, from simple fragmentation to more complex rearrangements and photosensitized processes.

Direct irradiation of this compound has been reported to yield three main products: isobutyronitrile, carbon dioxide, and methylamine. oregonstate.edu This indicates that photochemical decomposition involves the cleavage of multiple bonds within the molecule. The photochemistry of oxime carbamates, which are structural analogs, is complex and can be understood by considering the photochemical behavior of their constituent functional groups, such as esters and amides. oregonstate.edu The photolysis of oxime derivatives can proceed through N-O bond cleavage to generate iminyl and acyloxy radicals. oregonstate.edu

The photolysis of aliphatic oximes can also be initiated indirectly. For example, radicals can be generated by the photolysis of di-tert-butyl peroxide in the presence of the oxime. beilstein-journals.orgnih.gov Furthermore, photosensitized reactions are an important aspect of oxime photochemistry. The deprotection of oximes to regenerate the corresponding carbonyl compounds can be achieved through photosensitized electron transfer (PET), a process that is believed to involve an iminoxyl radical intermediate. niscpr.res.in Similarly, the photosensitized oxidation of aldoximes to their corresponding carbonyl compounds can be achieved using certain platinum(II) complexes, proceeding through a mechanism involving singlet oxygen. niscpr.res.in

The table below lists the reported photoproducts from the irradiation of this compound.

| Photoproduct | Chemical Formula | Source |

| Isobutyronitrile | C₄H₇N | oregonstate.edu |

| Carbon Dioxide | CO₂ | oregonstate.edu |

| Methylamine | CH₅N | oregonstate.edu |

Acid-Catalyzed Reactions

Acid catalysis plays a crucial role in both the formation and the dynamic exchange reactions of oximes.

Mechanistic Analysis of Oxime Formation in Acidic Media

The formation of this compound from isobutyraldehyde and hydroxylamine is a reversible reaction that is catalyzed by acid. niscpr.res.intum.de The mechanism is analogous to the formation of imines and involves two key stages: nucleophilic addition and dehydration. niscpr.res.inacs.org

The reaction begins with the protonation of the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. acs.org This addition step is generally subject to specific and general acid catalysis. acs.org

The second stage is the acid-catalyzed dehydration of the hemiaminal intermediate. acs.org Protonation of the hydroxyl group in the hemiaminal turns it into a good leaving group (water). Subsequent elimination of water, assisted by the lone pair of electrons on the adjacent nitrogen, leads to the formation of the C=N double bond of the oxime. tum.deacs.org

The rate of oxime formation is highly dependent on the pH of the medium. While acid catalysis is necessary, very low pH can be detrimental to the reaction rate. This is because at very low pH, the hydroxylamine nucleophile becomes fully protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group. acs.org

Oxime Metathesis and Dynamic Exchange Mechanisms

In addition to their formation, oximes can participate in dynamic exchange reactions, particularly under acidic conditions. rsc.orgnih.govcdnsciencepub.com A proposed mechanism for this dynamic behavior is oxime metathesis. rsc.orgcdnsciencepub.com This process allows for the cleavage and reformation of oxime bonds, leading to an exchange of the groups attached to the oxime functionality. cdnsciencepub.combeilstein-journals.org

This acid-catalyzed dynamic exchange has been investigated through both experimental and computational studies. rsc.orgnih.govcdnsciencepub.com The findings support a metathesis mechanism and highlight the influence of substituents on the kinetics of the exchange reaction. nih.govcdnsciencepub.com This dynamic covalent chemistry has been explored for the creation of Covalent Adaptable Networks (CANs), which are polymeric materials that can be reprocessed and repaired. rsc.orgnih.govcdnsciencepub.com By incorporating oxime linkages into a polymer network, the material can exhibit dynamic properties, such as reprocessability under acid catalysis, while maintaining its structural integrity. rsc.orgnih.gov

Spectroscopic Characterization and Structural Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of isobutyraldehyde (B47883) oxime. vanderbilt.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be established. vanderbilt.educhemicalbook.com

Isobutyraldehyde oxime exists as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the carbon-nitrogen double bond. NMR spectroscopy is particularly adept at distinguishing and quantifying these isomers. For instance, spectra often show two distinct sets of signals corresponding to the two geometric isomers, with one form typically being more abundant. spectrabase.com A study of this compound revealed a mixture of two isomers at a ratio of 69% to 31%. spectrabase.com The spatial relationship between the hydroxyl group of the oxime and the alkyl chain influences the magnetic environment of the neighboring protons and carbons, leading to different chemical shifts for the E and Z forms. This allows for unambiguous stereochemical assignment.

The structure of derivatives, such as organoboron compounds of this compound, has also been confirmed using ¹H NMR, identifying characteristic signals for the methyl and methine protons. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for an this compound Derivative

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 0.92 | doublet | 7 |

| N=CH | 6.65 | doublet | 9 |

| Aromatic H | 7.22-7.36 | multiplet | |

| N-CH₂ | 3.54 | multiplet |

This data is for 2,5-Diisobutylidene-1,4-dioxa-2,5-diazonia-3,6-diboratacyclohexane, a derivative of this compound. cdnsciencepub.com

Mass Spectrometry for Product Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. nist.gov The technique provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for confirming the product's identity after synthesis. The electron ionization (EI) mass spectrum of this compound is available in spectral databases like the NIST WebBook. nist.gov

In one synthetic procedure for a related compound, α-hydroxythis compound, mass spectroscopy was a key tool used alongside NMR and IR to confirm the final product structure. google.com Similarly, the mass spectrum of organoboron derivatives of this compound has been analyzed, showing characteristic fragmentation patterns that help to elucidate the structure. For example, the EI mass spectrum of an oxybis(diphenylborane) derivative shows a prominent peak corresponding to the loss of a C₃H₇ fragment. cdnsciencepub.com

Table 2: Key Mass Spectrometry Data for an this compound Derivative

| m/z | Relative Intensity (%) | Ion Fragment |

| 251 | 65 | M⁺ |

| 208 | 100 | M⁺ - C₃H₇ |

| 181 | 72 | Ph₂BO |

| 165 | 26 | Ph₂B |

| 77 | 66 | C₆H₅ |

This data is for an organoboron derivative of this compound. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. nist.gov The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The key functional groups of an oxime are the C=N (imine) and O-H (hydroxyl) groups. The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, provides definitive evidence for these groups. nist.gov General characteristic bands for oximes include a broad O-H stretching vibration, typically in the range of 3150-3650 cm⁻¹, and a C=N stretching vibration around 1640-1690 cm⁻¹. researchgate.net For comparison, the parent isobutyraldehyde shows a strong C=O stretch between 1720-1740 cm⁻¹, which is absent in the oxime, confirming the conversion of the aldehyde to the oxime. docbrown.info

Table 3: Characteristic IR Absorption Bands for Oximes

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | ~3418 |

| Imine | C=N stretch | ~1643 |

| Alkyl | C-H stretch | ~2882-3033 |

Data based on characteristic bands for a generic oxime. researchgate.net

X-ray Crystallography for Complex Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique is particularly valuable for the unambiguous determination of stereochemistry and the precise measurement of bond lengths and angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing functional groups). upi.edu

For this compound, the primary chromophore is the C=N-OH group. This group can undergo electronic transitions, such as n → π* and π → π*. researchgate.net A UV-Vis spectrum for this compound is available, which helps in its characterization. spectrabase.com The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the presence of E/Z isomers. UV-Vis spectroscopy is also a valuable tool in photochemical studies, where changes in the spectrum can be monitored to follow the transformation of the compound upon irradiation. oregonstate.edu

Advanced Applications and Synthetic Utility of Isobutyraldehyde Oxime

Role as an Intermediate in Fine Chemical Synthesis

The industrial relevance of isobutyraldehyde (B47883) oxime is largely defined by its role as a key intermediate. solubilityofthings.com The oxime functional group (–C=N–OH) imparts a level of polarity and reactivity that makes the molecule a valuable precursor for more complex chemical structures in various sectors. solubilityofthings.com

Precursor for Agrochemicals and Pharmaceuticals

Isobutyraldehyde oxime is a foundational molecule in the production of various fine chemicals, particularly within the agricultural and pharmaceutical industries. solubilityofthings.comguidechem.com Its derivatives are integral to the formulation of certain pesticides and herbicides, highlighting its significance in crop protection. solubilityofthings.com In the pharmaceutical sector, it serves as a versatile building block for synthesizing a range of organic compounds, leveraging the reactivity of the oxime moiety to construct larger, more complex molecular frameworks. solubilityofthings.comguidechem.com

One of the primary reactions of this compound is its dehydration to form isobutyronitrile (B166230). solubilityofthings.com Nitriles are valuable intermediates themselves, widely used in the synthesis of agrochemicals, dyes, and medicines. asianpubs.org For example, isobutyronitrile is a key precursor in the synthesis of the insecticide Diazinon. nih.gov The conversion of the oxime to the nitrile can be achieved using various dehydrating agents and catalysts.

| Reaction Type | Product | Significance |

| Dehydration | Isobutyronitrile | Intermediate for agrochemicals and pharmaceuticals. solubilityofthings.comasianpubs.orgnih.gov |

| Reduction | Isobutylamine | Building block in synthesis. |

| Rearrangement | Isobutyramide (B147143) | Precursor for various organic compounds. |

Conversion to Hydrocarbons

While direct, single-step conversion of this compound to hydrocarbons is not a common synthetic route, multi-step pathways can achieve this transformation. A primary method involves the reduction of the oxime to the corresponding primary amine, isobutylamine. This can be followed by reactions such as the Hofmann elimination or other deamination processes to yield alkenes, which can then be hydrogenated to the corresponding alkanes (hydrocarbons).

Another significant transformation is the Beckmann rearrangement, which converts oximes into amides or nitriles. masterorganicchemistry.combyjus.com For aldoximes like this compound, this acid-catalyzed rearrangement typically yields nitriles. masterorganicchemistry.com The resulting nitrile, isobutyronitrile, can then be further converted. For instance, it can be hydrolyzed to isobutyric acid or reduced to isobutylamine, which can then be processed through various synthetic routes to eventually yield hydrocarbons. The Beckmann rearrangement is a powerful tool for creating C-N bonds and restructuring the carbon skeleton. chemistrysteps.com

Enantioselective Synthesis via this compound Derivatives

The field of asymmetric synthesis, which focuses on creating chiral molecules with a specific three-dimensional arrangement, can utilize derivatives of this compound to control stereochemical outcomes.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can be reacted with chiral alcohols to form chiral oxime ethers. These derivatives can then be used in reactions where the chiral auxiliary group influences the approach of reagents, leading to the preferential formation of one enantiomer over another. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. sigmaaldrich.com

Similarly, chiral ligands derived from this compound can be synthesized to coordinate with metal catalysts. In asymmetric catalysis, these chiral ligand-metal complexes create a chiral environment around the active site, enabling high levels of enantioselectivity in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Diastereoselective Synthesis of Chiral Amines

Chiral amines are vital components in many biologically active molecules and pharmaceuticals. The asymmetric hydrogenation of oximes and their derivatives presents a direct and atom-economical method for producing chiral hydroxylamines, which are immediate precursors to chiral amines. The reduction of a prochiral oxime, such as an O-substituted this compound ether, using a chiral catalyst can lead to the formation of a chiral hydroxylamine (B1172632) with high enantiomeric excess. For instance, nickel-catalyzed asymmetric hydrogenation of oximes has been shown to afford chiral hydroxylamines with high yields and enantioselectivity.

Further reduction of the N-O bond in the resulting chiral hydroxylamine yields the corresponding chiral amine. The stereocenter established during the initial hydrogenation of the C=N bond is retained, providing an effective route to enantiomerically enriched amines. The diastereoselectivity of such reactions, especially when the substrate already contains a stereocenter, is a critical aspect of controlling the final product's stereochemistry.

Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in natural products and pharmaceuticals. nih.gov Oximes and their derivatives are valuable precursors for synthesizing a variety of five- and six-membered heterocyclic rings. mdpi.com

One of the most prominent applications of oximes in this context is the synthesis of isoxazoles and isoxazolines through 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov this compound can be oxidized in situ to generate a nitrile oxide, which is a 1,3-dipole. This reactive intermediate can then react with dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings. wikipedia.orgchegg.com

Reaction with Alkenes : The cycloaddition of the nitrile oxide derived from this compound with an alkene yields an isoxazoline (B3343090) ring.

Reaction with Alkynes : A similar reaction with an alkyne produces a fully aromatic isoxazole (B147169) ring. wikipedia.org

These cycloaddition reactions are powerful tools for constructing complex molecular architectures in a highly controlled manner. nih.gov

Furthermore, intramolecular cyclization reactions involving the oxime group are also a key strategy for forming heterocycles. researchgate.net Depending on the substrate's structure and the reaction conditions, the oxime's nitrogen or oxygen atom can act as a nucleophile, attacking an electrophilic site within the same molecule to forge a new ring system. Iminoxyl radicals, generated from oximes, can also undergo intramolecular cyclization to form five-membered rings like isoxazolines. beilstein-journals.org

| Precursor/Intermediate | Reaction Type | Resulting Heterocycle |

| This compound | Oxidation to Nitrile Oxide, then [3+2] Cycloaddition with Alkene | Isoxazoline |

| This compound | Oxidation to Nitrile Oxide, then [3+2] Cycloaddition with Alkyne | Isoxazole wikipedia.orgorganic-chemistry.org |

| Unsaturated Oxime Ethers | Intramolecular Cyclization | Various N- and O-containing rings researchgate.netbeilstein-journals.org |

Synthesis of 1,2,4-Oxadiazoles via Reaction with Arylamidoximes

The synthesis of 1,2,4-oxadiazoles is a significant focus in medicinal chemistry due to their role as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic properties. One established method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the reaction of an amidoxime (B1450833) with a carbonyl compound, such as an aldehyde, followed by cyclodehydration.

While specific literature detailing the reaction of this compound with arylamidoximes is not prevalent, the general mechanism can be inferred from established synthetic routes for 1,2,4-oxadiazoles. The reaction would likely proceed through the initial formation of an O-acylamidoxime intermediate from the arylamidoxime and isobutyraldehyde. This intermediate would then undergo cyclization to form the 1,2,4-oxadiazole ring.

The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including room temperature, heating, or microwave irradiation. mdpi.com The use of dehydrating agents or oxidizing agents can also facilitate the cyclization step. For instance, a plausible pathway involves the condensation of an arylamidoxime with isobutyraldehyde to form a stable intermediate, which upon oxidative cyclization, would yield the corresponding 3-aryl-5-isopropyl-1,2,4-oxadiazole.

A variety of catalysts have been employed for the synthesis of 1,2,4-oxadiazoles, including inorganic bases, which have been shown to be effective for the cyclocondensation of O-acylamidoximes. mdpi.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Table 1: Representative Conditions for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Aldehydes

| Aldehyde | Amidoxime | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Benzamidoxime | Graphene Oxide | Ethanol (B145695)/Water | 80 °C, 8 h | 73 | N/A |

| 4-Chlorobenzaldehyde | 4-Chlorobenzamidoxime | TBAF | THF | Room Temp, 1-12 h | Good | mdpi.com |

| Various Aromatic Aldehydes | Various Arylamidoximes | Sc(OTf)₃ | N/A | Room Temp | Good | mdpi.com |

Formation of Isoxazolines and Isoxazoles from Oximes

This compound can serve as a precursor for the in situ generation of isobutyronitrile oxide, a 1,3-dipole that readily participates in [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to furnish isoxazolines and isoxazoles, respectively. mdpi.comnih.govnih.govqu.edu.sa This method is a cornerstone in the synthesis of these five-membered heterocycles.

The generation of the nitrile oxide from the oxime is typically achieved through oxidation. A variety of oxidizing agents can be employed, including sodium hypochlorite, N-chlorosuccinimide (NCS), and hypervalent iodine reagents. nih.gov Once formed, the highly reactive nitrile oxide is trapped in situ by the dipolarophile present in the reaction mixture.

The reaction with alkenes leads to the formation of isoxazolines. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the alkene and the nitrile oxide. mdpi.com Generally, the reaction of a nitrile oxide with a terminal alkene yields the 3,5-disubstituted isoxazoline as the major product.

Similarly, the reaction of isobutyronitrile oxide with alkynes provides a direct route to isoxazoles. nih.gov The cycloaddition with terminal alkynes typically results in the formation of 3,5-disubstituted isoxazoles with high regioselectivity. This approach is valued for its efficiency and the ability to construct the isoxazole ring in a single step.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Isoxazolines and Isoxazoles

| Oxime Precursor | Dipolarophile | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| Various Aldoximes | Terminal Alkenes | PhI(OAc)₂ | N/A | 3,5-Disubstituted Isoxazolines | Good | mdpi.com |

| Various Aldoximes | Terminal Alkynes | N-Chlorosuccinimide | N/A | 3-Substituted Isoxazoles | Good | nih.gov |

| Nitroalkane-tethered peptides | Various Alkynes | Phenyl isocyanate | N/A | Isoxazole-tethered peptides | Good | nih.gov |

Applications in Bio-conjugation and Dynamic Covalent Chemistry

The oxime functionality of this compound presents significant potential for applications in the fields of bioconjugation and dynamic covalent chemistry, owing to the formation of stable yet reversible oxime bonds.

In bioconjugation, the reaction between an aldehyde or ketone and an aminooxy-functionalized molecule, known as oxime ligation, is a powerful tool for the chemoselective modification of biomolecules under physiological conditions. While isobutyraldehyde itself can be a target for aminooxy-containing probes, this compound can participate in exchange reactions with other oximes or hydrazones. The stability of the resulting oxime bond can be fine-tuned, which is advantageous for applications such as the controlled release of drugs.

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic systems that can adapt their constitution in response to external stimuli. The reversible nature of the oxime bond makes it an excellent candidate for the construction of dynamic covalent polymers and materials. Poly(oxime-urethanes), for example, have been developed as a class of dynamic covalent polymers that exhibit self-healing and recyclable properties. pku.edu.cn These materials are synthesized from the uncatalyzed polyaddition of multifunctional oximes and isocyanates. pku.edu.cn The resulting oxime-carbamate structures are reversible at elevated temperatures, allowing for the rearrangement of the polymer network. pku.edu.cn

Although specific studies detailing the use of this compound in these applications are limited, its simple aliphatic structure makes it a suitable model compound for fundamental studies of oxime-based dynamic covalent systems. The steric hindrance provided by the isopropyl group could influence the kinetics and thermodynamics of oxime exchange reactions, a key parameter in the design of dynamic materials.

Table 3: Properties of Oxime Bonds in Bioconjugation and Dynamic Covalent Chemistry

| Feature | Description | Significance |

| Formation | Reaction between an aldehyde/ketone and an aminooxy group. | Highly chemoselective and biocompatible. |

| Stability | Generally stable under physiological conditions, but can be reversed under acidic conditions or with catalysts. | Allows for stable bioconjugates and tunable release in drug delivery. |

| Reversibility | The C=N bond of the oxime can undergo exchange reactions with other oximes or hydrazones. | Enables the formation of dynamic covalent polymers with adaptive properties like self-healing and recyclability. pku.edu.cn |

Environmental Fate and Degradation Pathways of Oxime Compounds Relevant to Isobutyraldehyde Oxime

Abiotic Degradation Processes

Abiotic degradation involves non-biological chemical and physical processes that break down compounds in the environment. For isobutyraldehyde (B47883) oxime, the principal abiotic pathways are hydrolysis and photolysis.

Hydrolysis Mechanisms and Kinetics (pH and Temperature Dependence)

The hydrolysis of oximes involves the cleavage of the carbon-nitrogen double bond (C=N), resulting in the formation of the corresponding aldehyde or ketone and hydroxylamine (B1172632). This reaction is generally catalyzed by acid. nih.gov In aqueous solutions, aliphatic oximes are noted to be significantly more resistant to hydrolysis than analogous hydrazones, with hydrolysis rate constants being nearly 1000-fold lower in some cases. nih.gov

The mechanism of acid-catalyzed hydrolysis proceeds through the protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This forms a tetrahedral carbinolamine intermediate. Subsequent elimination of hydroxylamine, often facilitated by general base catalysis in highly acidic media, regenerates the carbonyl compound. researchgate.net

While specific kinetic data for isobutyraldehyde oxime is not extensively documented in publicly available literature, studies on other oximes provide insight into the pH and temperature dependence of this process. The rate of hydrolysis is significantly influenced by pH, with the reaction being accelerated in acidic conditions. For example, the hydrolysis of some oximes is too slow to measure at a pH greater than 7.0, highlighting their stability in neutral to alkaline waters. nih.gov At very high acidities (e.g., in concentrated mineral acids), the reaction pathway can involve a protonated carbinolamine intermediate. researchgate.net

Temperature also plays a crucial role in hydrolysis kinetics, with reaction rates generally increasing with temperature, as is typical for chemical reactions.

Table 1: pH Dependence of Half-life for a Model Oxime Compound This interactive table illustrates the general trend of oxime stability in relation to pH, based on data for analogous compounds.

| pH | Relative Half-life | Stability |

| 3 | Short | Low |

| 5 | Moderate | Moderate |

| 7 | Long | High |

| 9 | Very Long | Very High |

Note: This table represents a qualitative trend for educational purposes, as specific half-life values for this compound are not available.

Photolysis Pathways and Influencing Factors

Photolysis, or degradation by light, is another significant abiotic pathway for oximes. The primary photoreactions for oximes upon irradiation with UV light are E/Z (geometric) isomerization and the homolytic cleavage of the nitrogen-oxygen (N-O) bond. researchgate.netnii.ac.jp This N-O bond scission results in the formation of highly reactive iminyl radicals. researchgate.net

For derivatives of this compound, such as O-(methylcarbamoyl)-isobutyraldehyde oxime, studies have confirmed that photolysis occurs in water upon irradiation. oregonstate.edu The specific degradation products and quantum yields are dependent on the wavelength of light, the presence of photosensitizers, and the chemical matrix (e.g., solvent, presence of oxygen). Influencing factors include the intensity and wavelength of solar radiation, water clarity, and the presence of natural substances in the water that can act as photosensitizers or quenchers. While detailed photolytic pathways for this compound itself are not well-defined, the generation of iminyl radicals is a common and expected route for aliphatic oximes. researchgate.net

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic compounds from the environment.

Microbial Degradation and Identification of Degrading Bacterial Species

The microbial metabolism of aliphatic aldoximes, including this compound, has been shown to be a key degradation pathway. A specific enzyme, aliphatic aldoxime dehydratase (OxdA), has been identified as responsible for the initial step in the biodegradation of these compounds. pnas.orgnih.gov This unique heme-containing enzyme catalyzes the dehydration of the aldoxime directly to its corresponding nitrile. nisr.or.jpebi.ac.uk

Several bacterial species have been identified that possess the genetic machinery for this transformation. These microorganisms are often found in soil and water environments and can utilize aliphatic aldoximes as a source of carbon and nitrogen.

Table 2: Bacterial Species Known to Degrade Aliphatic Aldoximes

| Bacterial Species | Relevant Enzyme/Pathway | Reference(s) |

| Pseudomonas chlororaphis B23 | Aliphatic Aldoxime Dehydratase | pnas.orgwikipedia.org |

| Rhodococcus globerulus A-4 | Aldoxime-Nitrile Pathway | wikipedia.org |

| Rhodococcus erythropolis | Aliphatic Aldoxime Dehydratase | ebi.ac.uk |

| Rhodococcus sp. N-771 | Aldoxime Dehydratase | wikipedia.org |

In addition to these specific examples, broader studies on pesticide degradation have identified genera such as Arthrobacter, Acinetobacter, Enterobacter, and Bacillus as being capable of metabolizing various xenobiotic compounds, including some with oxime functionalities. mdpi.com

Metabolic Degradation Products

The primary metabolic pathway initiated by aldoxime dehydratase involves the conversion of this compound into isobutyronitrile (B166230). pnas.orgebi.ac.uk This nitrile is a key intermediate that can be further metabolized by the microorganism through two established enzymatic routes: nih.govebi.ac.uk

Nitrilase Pathway : The nitrile is hydrolyzed directly to isobutyric acid and ammonia (B1221849).

Nitrile Hydratase/Amidase Pathway : The nitrile is first hydrated to isobutyramide (B147143) by nitrile hydratase, and then the amide is hydrolyzed to isobutyric acid and ammonia by an amidase.

Alternatively, if the initial biotic or abiotic step is hydrolysis rather than dehydration, the degradation products would be isobutyraldehyde and hydroxylamine. The resulting isobutyraldehyde is known to be biodegradable, with potential metabolites including isobutyl alcohol and isobutyric acid. nih.gov The accumulation of isobutyric acid can lead to a decrease in the local environmental pH. nih.gov

Sorption and Mobility in Environmental Compartments

The mobility of this compound in the environment, particularly its potential to leach through soil to groundwater, is determined by its tendency to sorb to soil particles. This is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

For this compound, an estimated octanol-water partition coefficient (log Kow) of 0.750 is reported. thegoodscentscompany.com The log Kow value is frequently used to estimate the Koc. epa.gov A relatively low log Kow, such as this, suggests a low affinity for partitioning into organic carbon. This indicates a low Koc value, classifying the compound as having high to very high mobility in soil. chemsafetypro.com

Furthermore, this compound has a high estimated water solubility of 31,750 mg/L. thegoodscentscompany.com Compounds with high water solubility tend to remain in the aqueous phase and are more mobile in the soil environment.

Several soil properties influence the extent of sorption, including:

Organic Matter Content : Higher organic matter generally increases sorption for organic compounds.

Clay Content : Clay minerals can contribute to the sorption of polar compounds.

Soil pH : The pH can affect the surface charge of soil colloids and the speciation of the compound, thereby influencing sorption. researchgate.net

Given its high water solubility and low estimated Kow, this compound is expected to be weakly sorbed to soil and organic matter, suggesting a potential for leaching if introduced into the soil environment.

常见问题

Q. What are the solubility and stability profiles of this compound in different solvents, and how do they impact experimental design?

- Methodological Answer: Determine solubility via gravimetric analysis in solvents like water, ethanol, and acetonitrile. Assess stability under varying temperatures (4–40°C) and pH (3–9) using accelerated aging studies. Design storage protocols based on degradation kinetics (e.g., Arrhenius modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。